N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring, a chloro group, and a hydroxypropyl group, making it a unique structure with potential applications in various fields, including medicinal chemistry and organic synthesis. It is recognized for its diverse chemical reactivity and potential therapeutic properties, particularly in anti-inflammatory and antimicrobial activities.
The compound is primarily synthesized in laboratory settings and is available for purchase through various chemical suppliers. Its synthesis often involves specific chemical reactions under controlled conditions to ensure purity and yield.
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is classified as an organic compound, specifically a carboxamide due to the presence of the carboxamide functional group. Its molecular formula is , with a molecular weight of 206.67 g/mol.
The synthesis of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction parameters, allowing for scalability and reproducibility in production.
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide has a distinct molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN2O2 |
| Molecular Weight | 206.67 g/mol |
| IUPAC Name | N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide |
| InChI | InChI=1S/C8H15ClN2O2/c9-4-6(12)5-11-8(13)7-2-1-3-10-7/h6-7,10,12H,1-5H2,(H,11,13) |
| InChI Key | RCPDTYJXCLPKRV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(NC1)C(=O)NCC(CCl)O |
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions:
These reactions are significant for further functionalization of the compound, allowing for the development of new materials or pharmaceuticals.
The mechanism of action for N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is not fully elucidated but is believed to involve:
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide typically exhibits:
Key chemical properties include:
N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide has several scientific uses:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3